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For researchers, scientists, and drug development professionals, the Institutional Review Board

(IRB) approval process is a critical gateway to commencing human subjects research. While

essential for upholding ethical standards, navigating IRB requirements can often be complex

and fraught with potential delays. This technical support center provides troubleshooting guides

and frequently asked questions (FAQs) to directly address common compliance issues, helping

you streamline your submission and accelerate your research timeline.

Troubleshooting Common IRB Compliance Issues
This section provides a question-and-answer formatted guide to resolving specific problems

you might encounter during the IRB submission process.

Q1: My protocol was returned with a request for clarification on the informed consent process.

What are the most common deficiencies in this area?

A1: The informed consent process is more than just a signed document; it's an ongoing

dialogue with the participant. Common pitfalls include:

Inadequate Plain Language: The consent form must be written in language that is easily

understandable to your target population, generally recommended to be at an 8th-grade

reading level. Avoid technical jargon and overly complex sentences.[1]

Missing Required Elements: Ensure all federally mandated elements of informed consent are

present, such as a clear description of the study's purpose, procedures, risks, benefits, and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b7828717?utm_src=pdf-interest
https://www.neomed.edu/wp-content/uploads/IRB-Application-Errors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7828717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alternatives to participation.[2]

Lack of a Clear Process Description: Your protocol must detail how consent will be obtained.

This includes who will obtain consent, the setting in which it will be done, and how you will

ensure the participant has ample opportunity to ask questions.[3]

Issues with Vulnerable Populations: When working with populations such as children or

cognitively impaired adults, additional safeguards and specific consent procedures are

required. For children, this typically involves obtaining parental permission and the child's

assent.[4][5][6] For cognitively impaired adults, a process for assessing decision-making

capacity and, if necessary, obtaining consent from a legally authorized representative must

be clearly outlined.[7][8][9][10][11]

Q2: The IRB has flagged my data security plan as insufficient. What are the key components of

a robust data security plan?

A2: Protecting participant privacy and data confidentiality is a primary concern for IRBs. A

comprehensive data security plan should address the following:

Data Collection and Transmission: Describe the methods for collecting data and how it will

be securely transmitted. For electronic data, this often involves encryption and secure file

transfer protocols (FTPS).[12][13]

Data Storage and Access: Specify where the data will be stored (e.g., secure university

server, encrypted hard drive) and who will have access to it. Physical data should be kept in

locked cabinets in restricted areas.[13][14] Electronic data should be password-protected,

and access should be limited to authorized study personnel.[13][14]

De-identification: Detail your plan for de-identifying data by removing or coding personally

identifiable information (PII). The key linking the codes to the identifiers should be stored

separately and securely.[14]

Data Retention and Destruction: State how long the data will be retained and the method for

its secure destruction after the retention period.

Q3: My submission was delayed due to inconsistencies between the protocol, consent form,

and other application documents. How can I avoid this?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.wright.edu/research/research-compliance/common-irb-submission-errors
https://hrp.weill.cornell.edu/policies-procedures/irb-review-process
https://irb.northwestern.edu/resources-guidance/protocol-templates-forms/docs/social-behavioral-protocol---protocol---583.docx
https://researchservices.cornell.edu/sites/default/files/2019-05/SOP%2011%20-%20Children.pdf
https://www.salisbury.edu/administration/academic-affairs/graduate-studies-and-research/compliance/irb/research-on-minors.aspx
https://pubmed.ncbi.nlm.nih.gov/15494623/
https://pubmed.ncbi.nlm.nih.gov/28452628/
https://couhes.mit.edu/guidelines/adult-subjects-cognitive-impairment-and-reduced-decision-making-capacity
https://research.umbc.edu/consent-for-individuals-with-cognitive-impairments-and-decision-making-capacity-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5911394/
https://ovpr.uconn.edu/services/rics/irb/data-security-guidance-for-human-subjects-research/
https://hrpp.usc.edu/irb/privacy-confidentiality-and-anonymity-in-human-subjects-research/
https://hrpp.usc.edu/irb/privacy-confidentiality-and-anonymity-in-human-subjects-research/
https://hrpp.umich.edu/irb-health-sciences-and-behavioral-sciences-hsbs/irb-application-process/data-security-guidelines/
https://hrpp.usc.edu/irb/privacy-confidentiality-and-anonymity-in-human-subjects-research/
https://hrpp.umich.edu/irb-health-sciences-and-behavioral-sciences-hsbs/irb-application-process/data-security-guidelines/
https://hrpp.umich.edu/irb-health-sciences-and-behavioral-sciences-hsbs/irb-application-process/data-security-guidelines/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7828717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: Inconsistencies are a common and avoidable reason for IRB delays. To ensure consistency

across all your documents:

Conduct a Thorough Self-Review: Before submitting, meticulously compare your protocol,

consent form(s), recruitment materials, and the IRB application itself. Check for

discrepancies in details such as the number of participants, study procedures, and timelines.

[1][2][15][16]

Use a Checklist: Many institutions provide checklists for IRB submissions. Utilize these to

ensure all required documents are included and that the information is consistent throughout.

Seek Peer Review: Ask a colleague unfamiliar with your study to review your submission

documents for clarity and consistency. A fresh set of eyes can often spot errors you may

have missed.

Frequently Asked Questions (FAQs)
What are the most common reasons for IRB protocol rejection or significant delays?

The most frequent issues leading to delays or rejection include incomplete or unclear study

protocols, inadequate protection of participants, and problems with the informed consent

process.[16] Specifically, missing documents, inconsistencies across the application materials,

and poorly written consent forms are major red flags for IRB reviewers.[1][2][17]

How long does the IRB review process typically take?

Review times can vary significantly depending on the complexity of the study, the type of

review (exempt, expedited, or full board), and the completeness of the submission. Addressing

common errors can reduce the review time by an average of 8 to 30 days.[2]

What is the difference between exempt, expedited, and full board review?

Exempt Review: For research with minimal risk to participants, such as anonymous surveys

or observational studies of public behavior.

Expedited Review: For research that involves no more than minimal risk but does not qualify

for exemption. This can include studies involving the collection of biological specimens by
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noninvasive means or research on individual or group characteristics or behavior.

Full Board Review: For research that presents more than minimal risk to participants,

involves vulnerable populations, or deals with sensitive topics. These protocols are reviewed

by the entire IRB committee at a convened meeting.

How should I respond to IRB stipulations or a request for modifications?

When you receive a request for modifications, it is crucial to respond to all points raised by the

IRB. You can and should provide a rationale if you disagree with a suggested change.[18][19]

[20] Revisions should be made not only in the specific document flagged but also in any other

related documents to ensure consistency.[21]

Quantitative Data on IRB Submissions
To provide a clearer picture of the IRB review landscape, the following tables summarize

common reasons for delays and typical review timelines.

Common Reasons for IRB Submission
Delays/Revisions

Frequency of Occurrence

Inconsistencies between protocol and consent

form
High

Missing or incomplete supporting documents High

Unclear or poorly written protocol High

Inadequate description of recruitment and

consent procedures
Medium

Insufficient data confidentiality plan Medium

Lack of required signatures or CITI training Low

| Average IRB Review Turnaround Times (in Days) | | :--- | :--- | | Exempt Review | 7 - 19 | |

Expedited Review | 12 - 55 | | Full Board Review | 28 - 131 |

Note: Review times are estimates and can vary significantly between institutions and based on

the complexity of the protocol.
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Experimental Protocols: Methodologies for Key
Experiments
This section provides detailed methodologies for two types of studies that frequently undergo

rigorous IRB review.

Protocol 1: A Randomized Controlled Trial of a New
Investigational Drug
1.0 Study Objectives:

Primary Objective: To evaluate the efficacy of Investigational Drug X compared to a placebo

in reducing symptoms of Condition Y over a 12-week period.

Secondary Objectives: To assess the safety and tolerability of Investigational Drug X and to

evaluate its effect on patient-reported quality of life outcomes.

2.0 Participant Selection:

Inclusion Criteria:

Age 18-65 years.

Confirmed diagnosis of Condition Y.

Willing and able to provide written informed consent.

Exclusion Criteria:

Pregnancy or breastfeeding.

Clinically significant unstable medical conditions.

Participation in another clinical trial within the last 30 days.

3.0 Informed Consent Process:
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A trained clinical research coordinator will meet with each potential participant in a private

room.

The coordinator will verbally explain the study using the IRB-approved consent form,

covering the purpose, procedures, potential risks and benefits, and the voluntary nature of

participation.

Participants will be given adequate time to read the consent form and ask questions.

Written informed consent will be obtained before any study-related procedures are

performed.

4.0 Study Procedures:

Screening Visit (Visit 1): After informed consent is obtained, participants will undergo a

physical examination, and medical history will be reviewed to confirm eligibility.

Randomization and Baseline (Visit 2): Eligible participants will be randomized in a 1:1 ratio to

receive either Investigational Drug X or a matching placebo. Baseline assessments,

including symptom severity scales and quality of life questionnaires, will be completed.

Follow-up Visits (Visits 3-6 at weeks 4, 8, and 12): Participants will return to the clinic for

follow-up assessments. Adverse events will be monitored and recorded at each visit.

End of Study (Visit 7): A final assessment will be conducted, and participants will be tapered

off the study medication.

5.0 Data Management and Confidentiality:

All participants will be assigned a unique study identification number.

All electronic data will be entered into a secure, password-protected database.

Paper documents will be stored in locked file cabinets in a secure office.

Only authorized research personnel will have access to identifiable data.
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Protocol 2: A Social-Behavioral Study with a Vulnerable
Population (Adolescents)
1.0 Study Objectives:

To explore the impact of a new school-based mental health intervention on symptoms of

anxiety and depression in adolescents.

To assess the feasibility and acceptability of the intervention from the perspectives of both

students and school staff.

2.0 Participant Selection:

Inclusion Criteria:

Students aged 14-17 enrolled at the participating high school.

Parental/guardian permission and adolescent assent.

Exclusion Criteria:

Current participation in another mental health intervention study.

3.0 Consent and Assent Process:

Information sheets and parental permission forms will be sent home with all eligible students.

The research team will hold an information session for parents/guardians to explain the

study and answer questions.

Written parental permission will be obtained.

For students with parental permission, a member of the research team will meet with them

individually to explain the study in age-appropriate language and obtain their written assent.

It will be emphasized that their participation is voluntary and they can withdraw at any time.

[22]

4.0 Study Procedures:
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Baseline Data Collection: Participants will complete a set of online questionnaires assessing

anxiety, depression, and overall well-being.

Intervention: Participants will be randomly assigned to either the mental health intervention

group or a waitlist control group. The intervention will consist of 8 weekly group sessions led

by a trained facilitator.

Post-Intervention Data Collection: All participants will complete the same set of

questionnaires immediately following the 8-week intervention period.

Follow-up Data Collection: A final set of questionnaires will be administered 3 months after

the intervention to assess the long-term effects.

5.0 Risk Mitigation and Confidentiality:

Psychological Risk: A licensed mental health professional will be available to provide support

to any participant who experiences distress. A list of local mental health resources will be

provided to all participants.

Confidentiality: All data will be collected using a secure online platform. Data will be de-

identified by assigning each participant a random ID number. The key linking the ID numbers

to names will be stored in a separate, encrypted file.

Visualizing IRB Processes
To aid in understanding the flow of an IRB submission and the logic behind resolving common

issues, the following diagrams are provided.
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Caption: A flowchart illustrating the typical workflow of an IRB submission from the researcher's

initial development to the final decision by the IRB.
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IRB Flags Informed
Consent Issues

Is the language at an
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Caption: A decision tree for troubleshooting and resolving common issues related to the

informed consent process in an IRB protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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